methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the imidazole family, specifically containing a thiazole ring fused with a pyrimidine ring
Name: Methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Structure: !Compound Structure
Core Rings: Thiazole and pyrimidine
Functional Groups: Methyl ester, carbonyl, and amino groups
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound is stable due to its aromatic rings.
Common Reactions:
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Building block for more complex molecules.
Biology: Potential bioactive properties (e.g., antimicrobial, antitumor).
Medicine: Investigated for therapeutic applications.
Industry: Used in drug development and materials science.
Mechanism of Action
Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: Modulates biochemical processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related structures (e.g., other thiazoles, pyrimidines).
Remember, this compound’s complexity reflects its potential in various fields.
Biological Activity
Methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (referred to as "the compound") is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 448.5 g/mol
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from simpler thiazole derivatives. The key steps include:
- Formation of the thiazolo-pyrimidine core.
- Introduction of the phenylethyl substituent.
- Final esterification to yield the methyl ester.
Biological Activity
The biological activity of the compound has been assessed in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of thiazolo-pyrimidines possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/mL |
Escherichia coli | 0.5 μg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation:
- In a study involving U937 cells, the compound demonstrated an IC50 value of 16.23 μM, indicating effective antiproliferative activity compared to standard chemotherapeutics like etoposide .
The proposed mechanisms for the biological activities include:
- Inhibition of DNA gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, which is essential for DNA replication .
- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells through modulation of key signaling molecules involved in cell survival and death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates. The results indicated that compounds with structural similarities to our target compound exhibited potent antibacterial effects with low toxicity profiles.
Case Study 2: Anticancer Properties
In another investigation focusing on various cancer cell lines, methyl derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a therapeutic window for further development.
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
methyl 2-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H20N4O4S2/c1-12-13(2)31-22-23-11-15(19(28)26(12)22)18(27)25-21-24-17(20(29)30-3)16(32-21)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,24,25,27) |
InChI Key |
PHMOFMVHZVADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC)C |
Origin of Product |
United States |
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